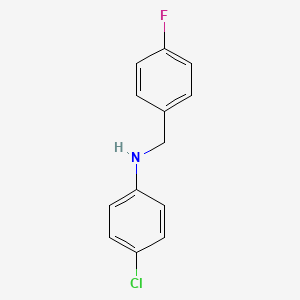

4-Chloro-N-(4-fluorobenzyl)aniline

Description

Properties

IUPAC Name |

4-chloro-N-[(4-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8,16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZMAHWNLUETDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=CC=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601254579 | |

| Record name | N-(4-Chlorophenyl)-4-fluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356531-46-9 | |

| Record name | N-(4-Chlorophenyl)-4-fluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356531-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorophenyl)-4-fluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601254579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro N 4 Fluorobenzyl Aniline

Established Synthetic Routes for 4-Chloro-N-(4-fluorobenzyl)aniline

The formation of the secondary amine bond between the 4-chloroaniline (B138754) and the 4-fluorobenzyl moieties is the central challenge in synthesizing the title compound. Several reliable methods have been established for this purpose.

One of the most fundamental and widely used methods for forming the N-benzyl bond is through a nucleophilic substitution reaction. This approach typically involves the reaction of 4-chloroaniline, acting as the nucleophile, with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl chloride or bromide). The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

The mechanism proceeds via the attack of the nitrogen atom of the aniline (B41778) on the electrophilic benzylic carbon of the 4-fluorobenzyl halide, displacing the halide leaving group. The choice of solvent, base, and temperature is crucial for optimizing the reaction yield and minimizing side reactions, such as over-alkylation. koreascience.krresearchgate.net A patent for a related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, describes a nucleophilic substitution step in its synthesis, highlighting the industrial applicability of this method. google.com

Table 1: Typical Conditions for Nucleophilic Substitution Synthesis

| Starting Materials | Base | Solvent(s) | Temperature (°C) | Reaction Time (h) |

| 4-chloroaniline, 4-fluorobenzyl bromide | Potassium carbonate | N,N-Dimethylformamide (DMF) | 20 - 25 | 4 |

| 4-chloroaniline, 4-fluorobenzyl chloride | Sodium bicarbonate | Acetonitrile | Reflux | 6 - 12 |

| 4-chloroaniline, 4-fluorobenzyl bromide | Triethylamine | Dichloromethane | Room Temperature | 8 - 16 |

This table presents illustrative conditions based on general procedures for N-alkylation of anilines.

Reductive amination offers an alternative and highly efficient route to this compound. This two-step, one-pot process involves the initial condensation of 4-chloroaniline with 4-fluorobenzaldehyde (B137897) to form an intermediate Schiff base (imine). ijcrcps.com This imine is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed for the reduction step, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB) being common choices due to their selectivity and mild reaction conditions. ucla.eduorganic-chemistry.org Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with a hydrogen source, is also a viable method. figshare.com The key advantage of reductive amination is its high chemoselectivity and the avoidance of harsh alkylating agents. google.com

Table 2: Reagents for Reductive Amination

| Amine | Carbonyl Compound | Reducing Agent / Catalyst System | Solvent(s) |

| 4-chloroaniline | 4-fluorobenzaldehyde | Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |

| 4-chloroaniline | 4-fluorobenzaldehyde | Sodium borohydride (NaBH₄) | Methanol or Ethanol |

| 4-chloroaniline | 4-fluorobenzaldehyde | H₂ / Palladium on Carbon (Pd/C) | Ethanol or Ethyl acetate |

| 4-chloroaniline | 4-fluorobenzaldehyde | Polymethylhydrosiloxane (PMHS) / Stannous chloride | Methanol |

This table showcases common reagent combinations for reductive amination based on established literature. organic-chemistry.org

Modern synthetic chemistry increasingly relies on catalytic methods to improve sustainability and efficiency. The N-alkylation of anilines using alcohols as alkylating agents is a prime example of a green catalytic process, producing water as the only byproduct. rsc.org In the context of synthesizing this compound, this would involve the reaction of 4-chloroaniline with 4-fluorobenzyl alcohol in the presence of a suitable catalyst.

Various transition metal catalysts, including those based on cobalt, iridium, and ruthenium, have been shown to be effective for this transformation. organic-chemistry.orgrsc.org These catalysts facilitate a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is transiently oxidized to the corresponding aldehyde, which then undergoes reductive amination with the aniline. The development of heterogeneous catalysts is particularly desirable as it simplifies catalyst recovery and product purification. rsc.org

Advanced Synthetic Approaches and Process Optimization

To overcome the limitations of traditional methods, such as long reaction times and the use of stoichiometric reagents, advanced synthetic techniques have been applied to the synthesis of aniline derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov

For the synthesis of this compound, both nucleophilic substitution and reductive amination pathways could potentially be accelerated using microwave technology. For instance, the reaction of 4-chloroquinazoline (B184009) with aniline, a similar nucleophilic substitution, was significantly faster under microwave irradiation (20 minutes) compared to conventional refluxing (12 hours). nih.gov This suggests that the synthesis of the title compound could be similarly optimized.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Key Advantages of Microwave Synthesis |

| Nucleophilic Substitution | 4 - 16 hours | 10 - 30 minutes (est.) | Rapid heating, reduced reaction time, potentially higher yields. uns.ac.id |

| Reductive Amination | 2 - 24 hours | 5 - 20 minutes (est.) | Faster imine formation and reduction, improved efficiency. |

Estimated times for the target compound are based on analogous reactions reported in the literature. nih.govuns.ac.id

Achieving high chemo- and regioselectivity is a critical aspect of synthesizing complex molecules like this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this synthesis, a key challenge is to ensure that the reaction occurs exclusively at the amino group of 4-chloroaniline without affecting the chloro substituent. In reductive amination, the reducing agent must selectively reduce the imine intermediate without reducing the aldehyde or the aromatic rings. Reagents like sodium triacetoxyborohydride are known for this high degree of chemoselectivity. ucla.edu

Regioselectivity concerns the site of the chemical bond formation. For the synthesis of this compound, the primary regioselective challenge is to ensure N-alkylation rather than C-alkylation of the aniline ring. While N-alkylation is generally favored under the conditions for nucleophilic substitution and reductive amination, Friedel-Crafts-type C-alkylation can sometimes occur as a side reaction, particularly under acidic conditions. researchgate.net The regioselectivity of nucleophilic aromatic substitution (SNAr) is a well-studied area, particularly in heterocyclic systems, and the principles can be applied to understand the reactivity of the starting materials. nih.gov Careful control of reaction parameters is essential to direct the reaction to the desired nitrogen atom.

Reaction Mechanism Elucidation for this compound Formation

The reaction mechanism can be detailed in two primary stages:

Imine Formation: The process begins with the nucleophilic attack of the amino group of 4-chloroaniline on the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This initial step results in the formation of a hemiaminal intermediate. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The hemiaminal is generally unstable and undergoes a spontaneous, reversible dehydration to yield an N-(4-fluorobenzylidene)-4-chloroaniline, which is an imine (also known as a Schiff base). wikipedia.org The equilibrium of this stage is driven forward by the removal of water.

Imine Reduction: The second stage involves the reduction of the carbon-nitrogen double bond of the imine intermediate. This reduction step forms the final secondary amine product, this compound. A variety of reducing agents can be employed for this transformation. Mild reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are frequently used. masterorganicchemistry.comresearchgate.net Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the protonated imine over the starting aldehyde, allowing the entire reaction to be performed in a single pot (direct reductive amination). wikipedia.orgmasterorganicchemistry.com The reaction is generally performed under neutral or weakly acidic conditions to ensure the imine is present in its protonated form (an iminium ion), which is more susceptible to hydride attack. wikipedia.org

Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel, is another common method for the reduction of the imine intermediate. wikipedia.org

Table 1: Key Stages in the Reductive Amination for this compound Formation

| Stage | Reactants | Intermediate/Product | Key Transformation |

| Imine Formation | 4-chloroaniline, 4-fluorobenzaldehyde | Hemiaminal, then Imine (N-(4-fluorobenzylidene)-4-chloroaniline) | Nucleophilic addition followed by dehydration |

| Imine Reduction | Imine, Reducing Agent (e.g., NaBH₄) | This compound | Reduction of the C=N double bond |

Derivatization Strategies and Analogue Synthesis

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of analogues. These derivatization strategies can target the benzyl (B1604629) moiety, the chlorophenyl ring, or utilize the aniline nitrogen for the construction of more complex heterocyclic systems.

The benzyl group within the molecule provides several avenues for functionalization. The enhanced reactivity of the benzylic position is a key feature, attributed to the lower bond dissociation energy of benzylic C-H bonds due to the stabilization of the resulting radical by the adjacent aromatic ring. wikipedia.org

Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The fluorine atom is a deactivating, yet ortho-, para-directing group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to introduce substituents at the positions ortho or para to the fluorine atom. The specific conditions would need to be carefully controlled to avoid reactions on the more activated chlorophenyl ring.

Benzylic Functionalization: The methylene (B1212753) (CH₂) bridge is a reactive site. wikipedia.org For instance, oxidation could potentially convert the methylene group to a carbonyl, forming a benzamide (B126) derivative. Radical halogenation could also occur at this benzylic position, introducing a handle for further nucleophilic substitution reactions. Recent advances in enzymatic catalysis have shown that engineered threonine aldolases can achieve nucleophilic α-functionalization of benzyl amines, enabling the stereoselective formation of C-C bonds to produce chiral 1,2-amino alcohols. nih.govnih.gov This highlights a sophisticated method for creating complex and stereochemically defined analogues.

Table 2: Potential Functionalization Reactions on the Benzyl Moiety

| Reaction Type | Reagents/Conditions | Potential Product |

| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group on the fluorophenyl ring |

| Halogenation | Br₂/FeBr₃ | Introduction of a bromine atom on the fluorophenyl ring |

| Benzylic Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Formation of an amide derivative |

| Enzymatic Aldol Addition | Engineered Threonine Aldolase, Aldehyde | Chiral 1,2-amino alcohol derivative |

Modifications on the Chlorophenyl Ring

The chlorophenyl ring is also amenable to modification, primarily through electrophilic aromatic substitution. The directing effects of the existing substituents—the chloro group and the secondary amine—are crucial in determining the position of new functional groups. The secondary amine is a powerful activating group and is ortho-, para-directing. The chlorine atom is a deactivating group but is also ortho-, para-directing.

Given that the para position to the amine is occupied by the chlorine atom, electrophilic substitution is strongly directed to the positions ortho to the amine (i.e., positions 2 and 6 on the chlorophenyl ring). These positions are meta to the chlorine atom. This allows for selective introduction of various functional groups:

Halogenation: Bromination or iodination would readily occur at the positions ortho to the amino group.

Nitration: Introduction of a nitro group can be achieved, which can then be a precursor for other functionalities.

Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group.

Cross-Coupling Reactions: The chlorine atom itself can be a site for modification through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. This would allow for the introduction of new aryl, vinyl, or amino groups, significantly diversifying the molecular structure. For instance, a Buchwald-Hartwig cross-coupling could replace the chlorine with another substituted aniline. nih.gov

Table 3: Potential Modifications on the Chlorophenyl Ring

| Reaction Type | Position of Substitution | Reagents/Conditions | Potential Product |

| Bromination | Ortho to the amine | Br₂ in a suitable solvent | 2-Bromo-4-chloro-N-(4-fluorobenzyl)aniline derivative |

| Nitration | Ortho to the amine | HNO₃/H₂SO₄ (mild conditions) | N-(4-fluorobenzyl)-2-nitro-4-chloroaniline derivative |

| Suzuki Coupling | At the C-Cl bond | Arylboronic acid, Pd catalyst, base | N-(4-fluorobenzyl)-[1,1'-biphenyl]-4-amine derivative |

Introduction of Heterocyclic Scaffolds via Aniline Derivatives

Aniline derivatives are foundational building blocks for the synthesis of a vast array of nitrogen-containing heterocyclic compounds. nih.gov The secondary amine nitrogen in this compound can act as a nucleophile or be part of a larger fragment that undergoes cyclization to form various heterocyclic rings. These scaffolds are of significant interest in medicinal chemistry. nih.govnih.gov

Quinoline Synthesis: Quinolines can be synthesized through various methods starting from anilines. For example, in a reaction analogous to the Friedländer synthesis, a derivative of this compound with a suitable ortho-amino ketone or aldehyde functionality could undergo intramolecular cyclization to form a substituted quinoline. nih.govmdpi.com Alternatively, N-cinnamylaniline derivatives, which could be synthesized from 4-chloroaniline, can be cyclized to form 2-aryl quinolines. mdpi.com

Imidazole (B134444) Synthesis: Imidazoles can be prepared through multicomponent reactions. For instance, a reaction involving an aldehyde, an aniline (like 4-chloroaniline), and another component such as an α-azido chalcone (B49325) can yield highly substituted imidazole derivatives. organic-chemistry.orgnih.gov 1,2,4,5-tetrasubstituted imidazoles can be synthesized via the condensation of benzyl, aldehydes, and anilines. nih.gov

Triazole Synthesis: 1,2,3-triazoles are commonly synthesized via copper-catalyzed azide-alkyne cycloaddition. An aniline derivative can be functionalized with either an azide (B81097) or an alkyne group to participate in this reaction. researchgate.netnih.gov For example, an aniline can be converted to an azide, which then reacts with an alkyne. Alternatively, methods exist for the synthesis of 1,2,3-triazoles from N-tosylhydrazones and anilines, which could be adapted for derivatives of 4-chloroaniline. frontiersin.orgnih.gov Various 1,2,4-triazole (B32235) derivatives can also be synthesized from aniline precursors. nih.gov

Oxadiazine Synthesis: Research has shown that N-aryl thiourea (B124793) derivatives can be cyclized to form 4H-1,3,5-oxadiazine scaffolds. mdpi.com Starting from 4-chloroaniline, a corresponding thiourea could be prepared and subsequently cyclized to introduce a 1,3,5-oxadiazine ring system. mdpi.comsciforum.net

Table 4: Examples of Heterocyclic Scaffolds from Aniline Derivatives

| Heterocycle | General Method | Potential Starting Material Derived from 4-Chloroaniline |

| Quinoline | Friedländer Synthesis / Cyclization of N-cinnamylanilines | 2-Amino-5-chlorobenzaldehyde derivative / N-cinnamyl-4-chloroaniline |

| Imidazole | Multicomponent Condensation | 4-Chloroaniline |

| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition | 1-Azido-4-chlorobenzene or 4-chloro-N-propargylaniline |

| 1,3,5-Oxadiazine | Dehydrosulfurization of Thioureas | 4-Chloro-N-(...)-benzamide thiourea derivative |

Advanced Structural Characterization and Spectroscopic Investigations

X-ray Crystallography of 4-Chloro-N-(4-fluorobenzyl)aniline and its Analogues

The molecular geometry of N-benzylaniline derivatives is characterized by the spatial arrangement of the two aromatic rings and the bridging methylene (B1212753) group. In the case of the analogous compound, N-benzylaniline, the nitrogen atom exhibits a nearly planar geometry. rsc.org The sum of the angles around the nitrogen atom in the two independent molecules of the asymmetric unit are 358° and 359°, deviating only slightly from the ideal 360° for a perfectly planar atom. rsc.org This planarity suggests a degree of sp² hybridization of the nitrogen atom, with its lone pair of electrons participating in resonance with the aniline (B41778) phenyl ring.

The two aromatic rings in N-benzylaniline are not coplanar. The dihedral angles between the planes of the phenyl rings are significant, measuring 80.76(4)° and 81.40(4)° in the two independent molecules. rsc.org This twisted conformation minimizes steric hindrance between the two bulky aryl groups. For substituted derivatives like this compound, similar non-planar arrangements are expected, influenced by the electronic and steric effects of the chloro and fluoro substituents.

In a related compound, N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide, which contains a 4-chlorobenzyl moiety, the carbon atoms of the benzene (B151609) ring are nearly coplanar. chemicalbook.com This planarity of the benzyl (B1604629) group is a common feature in such structures. The conformation of the molecule is often stabilized by a network of intramolecular and intermolecular hydrogen bonds. chemicalbook.com

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, which can be effectively visualized and quantified using Hirshfeld surface analysis. This method maps the electron distribution of a molecule within the crystal, highlighting regions involved in intermolecular contacts.

In the crystal structure of N-benzylaniline, N—H···Cg (π) interactions are observed, where the N-H group of one molecule interacts with the aromatic ring of the benzyl substituent of a neighboring molecule. rsc.org These interactions link the molecules into infinite chains. rsc.org

Common crystal packing motifs observed in aromatic compounds include herringbone, sandwich, γ, and β-sheet structures. The specific motif adopted depends on the balance of various intermolecular forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonds. The presence of halogen atoms, such as chlorine and fluorine in this compound, can introduce halogen bonding (C-X···A, where X is the halogen and A is a Lewis base) as an additional directional interaction influencing the crystal packing.

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a common phenomenon in organic compounds. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While no specific studies on the polymorphism of this compound were identified in the reviewed literature, it is a potential characteristic for this class of compounds. The conformational flexibility of the N-benzyl aniline scaffold, particularly the rotation around the C-N and C-C single bonds, could allow for the formation of different stable packing arrangements under varying crystallization conditions. The nature and strength of intermolecular interactions, including hydrogen bonding and π-stacking, would be critical in dictating the formation of different polymorphs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (protons) and ¹³C.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the two aromatic rings, the methylene bridge, and the N-H group. Based on the analysis of related compounds, the following characteristic shifts can be predicted.

For the closely related analogue, 4-chloro-N-(4-chlorobenzyl)aniline, the ¹H NMR spectrum (in CDCl₃) shows a multiplet for the aromatic protons between δ 7.35 - 7.01 ppm. rsc.org The benzylic protons (CH₂) appear as a singlet at δ 4.26 ppm, and the N-H proton gives a singlet at δ 4.11 ppm. rsc.org

For this compound, the protons on the 4-chlorophenyl ring are expected to appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. Similarly, the protons on the 4-fluorobenzyl ring will also appear as two doublets, with coupling to the adjacent fluorine atom (³JHF) influencing their multiplicity or showing as a triplet-like pattern. The methylene protons (CH₂) would likely appear as a singlet or a doublet (if coupled to the N-H proton) in the range of δ 4.2-4.3 ppm. The N-H proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

A summary of expected ¹H NMR chemical shifts is presented in the table below, based on data from analogous compounds.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic H (4-chlorophenyl) | ~ 6.5 - 7.2 | d |

| Aromatic H (4-fluorobenzyl) | ~ 7.0 - 7.4 | t or dd |

| Methylene (CH₂) | ~ 4.2 - 4.3 | s or d |

| Amine (NH) | Variable | br s |

d: doublet, t: triplet, dd: doublet of doublets, s: singlet, br s: broad singlet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

In the analogue 4-chloro-N-(4-chlorobenzyl)aniline, the aromatic carbons resonate in the range of δ 114-147 ppm. rsc.org The carbon attached to the chlorine atom in the aniline ring (C-Cl) is found at δ 122.42 ppm, while the carbon attached to the nitrogen (C-N) is at δ 146.39 ppm. rsc.org The benzylic carbon (CH₂) appears at δ 47.67 ppm. rsc.org

For this compound, the carbon atoms of the 4-fluorobenzyl ring will show coupling with the fluorine atom (¹JCF, ²JCF, etc.), which is a characteristic feature. The carbon directly bonded to fluorine (C-F) will exhibit a large one-bond coupling constant and is expected to resonate at a downfield chemical shift. The other aromatic carbons will show smaller two- and three-bond couplings.

An estimated ¹³C NMR chemical shift table for this compound is provided below, based on data from similar structures. rsc.orgrsc.org

| Carbon | Expected Chemical Shift (ppm) |

| C-Cl (4-chlorophenyl) | ~ 122 - 129 |

| C-N (4-chlorophenyl) | ~ 146 - 147 |

| Aromatic CH (4-chlorophenyl) | ~ 114 - 130 |

| C-F (4-fluorobenzyl) | ~ 160 - 164 (d, ¹JCF ≈ 245 Hz) |

| C-CH₂ (4-fluorobenzyl) | ~ 134 - 138 (d, ⁴JCF ≈ 3 Hz) |

| Aromatic CH (4-fluorobenzyl) | ~ 115 - 130 (d, ²JCF and ³JCF) |

| Methylene (CH₂) | ~ 47 - 48 |

Chemical shifts are approximate and can vary based on solvent and experimental conditions. The coupling constants (J) are typical values.

19F NMR for Fluorine Environments and Electronic Effects

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful analytical technique for identifying and characterizing fluorine-containing compounds. wikipedia.org The 19F nucleus is highly suitable for NMR studies due to its 100% natural abundance, high gyromagnetic ratio, and a nuclear spin of 1/2, which results in high detection sensitivity, approaching that of proton (¹H) NMR. wikipedia.orgnih.gov A key feature of 19F NMR is its exceptionally wide range of chemical shifts, spanning approximately 800 ppm. This broad range makes the 19F nucleus highly sensitive to its local electronic environment, allowing for the detection of subtle structural and electronic effects. wikipedia.orgnih.gov

In the context of this compound, the 19F NMR spectrum would exhibit a signal corresponding to the single fluorine atom on the benzyl ring. The chemical shift of this fluorine atom is influenced by the electron density around it. For organofluorine compounds, chemical shifts are typically observed in a range from -50 ppm to -220 ppm relative to the standard reference, CFCl₃. wikipedia.org For fluorobenzene, the chemical shift is reported at approximately -113.5 ppm. ucsb.edu The presence of the benzyl group and the distant chloroaniline moiety would cause a slight deviation from this value. For instance, similar structures like (E)-N-benzylidene-4-fluoroaniline show a 19F chemical shift at -117.8 ppm. rsc.org

The electronic effects of the substituents on the phenyl ring directly modulate the magnetic shielding of the fluorine nucleus. The signal would also exhibit spin-spin coupling with adjacent protons on the aromatic ring. Typically, coupling is observed with the two ortho protons (³JH-F) and the two meta protons (⁴JH-F), resulting in a complex multiplet, often a triplet of triplets, which can confirm the substitution pattern. wikipedia.org

Table 1: Reference 19F NMR Chemical Shifts for Related Compounds

| Compound | Chemical Shift (δ) in ppm | Reference |

| Fluorobenzene (C₆H₅F) | -113.5 | ucsb.edu |

| (E)-N-benzylidene-4-fluoroaniline | -117.8 | rsc.org |

| (E)-4-((4-fluorophenylimino)methyl)-N-(6-methylpyridin-2-yl)benzamide | -116.7 | rsc.org |

Advanced 2D NMR Techniques for Structural Elucidation

While 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural elucidation of complex molecules like this compound. These experiments reveal correlations between different nuclei, allowing for the assembly of the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between adjacent protons on the two aromatic rings, confirming their respective substitution patterns. For example, it would reveal the coupling between the ortho and meta protons on the 4-chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively assign the carbon signals for each protonated carbon in the molecule. A key correlation would be between the methylene (CH₂) protons of the benzyl group and the corresponding CH₂ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity of molecular fragments. For this molecule, HMBC is vital for connecting the three main parts: the 4-chlorophenyl group, the amine-methylene linker, and the 4-fluorobenzyl group.

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation of this compound

| 2D NMR Experiment | Expected Key Correlations | Information Gained |

| COSY | Correlations between adjacent aromatic protons within each ring. | Confirms the spin systems of the 1,4-disubstituted aromatic rings. |

| HSQC | Correlation between methylene (CH₂) protons and the methylene carbon. Correlations between each aromatic proton and its directly attached carbon. | Unambiguously assigns the ¹³C signals for all protonated carbons. |

| HMBC | Correlation from N-H proton to the methylene carbon and carbons of the 4-chlorophenyl ring. Correlation from methylene (CH₂) protons to the quaternary carbons of both aromatic rings. | Confirms the N-C bond between the aniline nitrogen and the benzyl methylene carbon. Confirms the connectivity between the methylene bridge and both aromatic rings. |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a cornerstone for identifying functional groups and probing the molecular structure of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum serves as a molecular fingerprint, with specific peaks corresponding to the vibrations of different functional groups and bonds. globalresearchonline.net

For this compound, the FTIR spectrum would display characteristic absorption bands that confirm its structure. Key expected vibrations include:

N-H Stretch: A moderate to sharp band in the region of 3350-3450 cm⁻¹ corresponding to the stretching of the secondary amine (N-H) bond.

Aromatic C-H Stretch: Multiple weak to sharp bands typically appearing just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). researchgate.net

Aliphatic C-H Stretch: Bands in the 2850-2960 cm⁻¹ region from the symmetric and asymmetric stretching of the methylene (CH₂) group.

C=C Aromatic Ring Stretch: Several bands of variable intensity in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the two aromatic rings. researchgate.net

N-H Bend: A bending vibration for the secondary amine, typically found around 1500-1550 cm⁻¹.

C-N Stretch: The stretching vibration for the aryl amine C-N bond is expected in the 1250-1350 cm⁻¹ range.

C-F Stretch: A strong absorption band, characteristic of the carbon-fluorine bond, typically appears in the 1100-1250 cm⁻¹ region.

C-Cl Stretch: A strong band corresponding to the carbon-chlorine bond stretch is expected in the 1000-1100 cm⁻¹ region for aryl chlorides.

C-H Out-of-Plane Bending: Strong bands in the 800-850 cm⁻¹ region are characteristic of 1,4-disubstituted (para) benzene rings. researchgate.net

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR. While FTIR measures absorption, Raman measures scattering, and the selection rules differ. Vibrations that involve a change in polarizability are Raman active, whereas vibrations that involve a change in dipole moment are IR active. For centrosymmetric molecules, these rules are mutually exclusive. For a non-centrosymmetric molecule like this compound, many vibrations are active in both techniques, but their intensities can vary significantly. globalresearchonline.net

Raman spectroscopy is particularly effective for observing symmetric vibrations and bonds involving non-polar or less polar functional groups. Key features expected in the Raman spectrum of this compound include:

Symmetric Ring Breathing: A strong, sharp band corresponding to the symmetric expansion and contraction of the benzene rings, which is often weak in the IR spectrum.

Aromatic C=C Stretching: The aromatic stretching vibrations between 1550-1610 cm⁻¹ are typically very prominent.

C-Cl and C-F Stretching: These vibrations are also Raman active and provide complementary data to the FTIR spectrum.

Table 3: Principal Vibrational Modes for this compound

| Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3350 - 3450 (Medium) | 3350 - 3450 (Weak) | Secondary Amine |

| Aromatic C-H Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) | Aromatic Rings |

| Aliphatic C-H Stretch | 2850 - 2960 (Medium) | 2850 - 2960 (Medium) | Methylene (CH₂) |

| Aromatic C=C Stretch | 1450 - 1600 (Strong) | 1550 - 1610 (Very Strong) | Aromatic Rings |

| N-H Bend | 1500 - 1550 (Medium) | 1500 - 1550 (Weak) | Secondary Amine |

| C-N Stretch | 1250 - 1350 (Strong) | 1250 - 1350 (Medium) | Aryl Amine |

| C-F Stretch | 1100 - 1250 (Strong) | 1100 - 1250 (Medium) | Fluoroaromatic |

| C-Cl Stretch | 1000 - 1100 (Strong) | 1000 - 1100 (Strong) | Chloroaromatic |

| Ring Out-of-Plane Bend | 800 - 850 (Strong) | 800 - 850 (Weak) | 1,4-Disubstitution |

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. It provides precise information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. researchgate.net

For this compound (C₁₃H₁₁ClFN), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a distinct [M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak, confirming the presence of one chlorine atom.

Electron Ionization (EI) is a common technique that imparts high energy to the molecule, leading to predictable fragmentation. The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the C-N and C-C bonds adjacent to the nitrogen atom.

Proposed major fragmentation pathways include:

Benzylic Cleavage: Cleavage of the C-C bond between the 4-chlorophenylamino group and the methylene bridge is a highly favored pathway. This would lead to the formation of a stable 4-fluorobenzyl cation (m/z 109) or, through rearrangement, the even more stable fluorotropylium ion.

Alpha-Cleavage: Cleavage of the C-N bond can lead to the formation of the 4-chloroaniline (B138754) radical cation (m/z 127) or the 4-fluorobenzyl radical.

Loss of Chlorine: The molecular ion may lose a chlorine radical to form a fragment at [M-35]⁺.

Aniline Fragmentation: The 4-chloroaniline fragment can further decompose, for instance, by losing HCN, a characteristic fragmentation pathway for anilines. miamioh.edu

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula |

| 235 | [M]⁺ Molecular Ion | [C₁₃H₁₁ClFN]⁺ |

| 234 | [M-H]⁺ | [C₁₃H₁₀ClFN]⁺ |

| 200 | [M-Cl]⁺ | [C₁₃H₁₁FN]⁺ |

| 127 | 4-chloroaniline radical cation | [C₆H₆ClN]⁺ |

| 109 | 4-fluorobenzyl cation | [C₇H₆F]⁺ |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of many-body systems. DFT calculations for 4-Chloro-N-(4-fluorobenzyl)aniline would provide fundamental information about its optimized geometry, conformational preferences, and the distribution of its electrons, which collectively govern its physical and chemical properties. Such studies are typically performed using specific functionals and basis sets, for instance, B3LYP with a 6-311++G(d,p) basis set, to achieve reliable results. nih.gov

A critical first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles between its constituent atoms.

The molecule possesses considerable conformational flexibility, primarily around the C-N single bonds of the benzylamine (B48309) bridge. Conformational analysis would explore the rotational barriers and identify the most stable conformer(s). A key aspect would be the determination of the dihedral angle between the two aromatic rings—the 4-chlorophenyl group and the 4-fluorobenzyl group. This angle significantly influences the extent of electronic communication between the two rings. In a related molecule, (E)-4-Chloro-N-[4-(methyl-sulfonyl)benzyl-idene]aniline, the dihedral angle between the two benzene (B151609) rings was found to be 59.59 (8)°. researchgate.net For another related structure, 4-Chloro-N-(p-fluorobenzyl)-2-nitroaniline, the molecule is bent almost orthogonally at the methylene (B1212753) bridge, with a dihedral angle of 91.60(6)° between the benzene rings. researchgate.net Theoretical calculations would systematically vary key dihedral angles to map the conformational landscape and identify the global minimum energy structure.

Table 1: Optimized Geometrical Parameters for this compound (Illustrative) Note: Specific computational data for this compound is not available in the reviewed literature. The table below is a template illustrating the typical parameters that would be determined from DFT calculations.

| Parameter | Bond/Atoms Involved | Calculated Value (Å or °) |

| Bond Lengths (Å) | C-Cl | Data not available |

| C-N (aniline) | Data not available | |

| N-C (benzyl) | Data not available | |

| C-F | Data not available | |

| Bond Angles (°) | C-N-C | Data not available |

| Cl-C-C (aniline ring) | Data not available | |

| F-C-C (benzyl ring) | Data not available | |

| Dihedral Angle (°) | Phenyl-N-C-Phenyl | Data not available |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis would reveal the spatial distribution of these orbitals. It is anticipated that the HOMO would be primarily localized on the electron-rich 4-chloroaniline (B138754) moiety, particularly the nitrogen atom and the phenyl ring, while the LUMO might be distributed across the benzyl (B1604629) portion or the entire molecular framework. The calculated HOMO-LUMO energy gap would indicate the molecule's propensity for intramolecular charge transfer (ICT), a process where an electron moves from the donor part (HOMO) to the acceptor part (LUMO) upon excitation. nih.gov

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative) Note: Specific computational data for this compound is not available in the reviewed literature. The table below is a template for the data that would be generated.

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying intramolecular charge transfer (ICT) and the stability arising from electron delocalization.

For this compound, NBO analysis would identify key donor-acceptor interactions. The stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO quantifies the strength of that interaction. Significant E(2) values often indicate hyperconjugative or conjugative effects that contribute to molecular stability. For instance, interactions between the nitrogen lone pair (donor) and the antibonding π* orbitals of the aromatic rings (acceptors) would be quantified, providing insight into the degree of electron delocalization and the stability of the molecular structure. This analysis helps to understand the charge distribution and the nature of the intramolecular bonds.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties, respectively. These models rely on the calculation of molecular descriptors that encode various aspects of a molecule's structure.

Molecular descriptors are numerical values that characterize the properties of a molecule. They can be constitutional, topological, geometrical, or electronic. For this compound, a range of descriptors would be calculated from its optimized geometry and electronic structure. These could include:

Electronic Descriptors: Dipole moment, polarizability, HOMO and LUMO energies.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Geometrical Descriptors: Molecular surface area and volume.

These descriptors would then be correlated with experimental or theoretically predicted reactivity. For example, the dipole moment can provide insights into a molecule's interaction with polar solvents or biological receptors.

Using the energies of the frontier molecular orbitals (HOMO and LUMO), several global chemical reactivity descriptors can be calculated to predict the behavior of this compound. These parameters, derived from conceptual DFT, provide a quantitative measure of different aspects of reactivity.

Ionization Potential (IP): The energy required to remove an electron. It can be approximated as IP ≈ -EHOMO. A lower IP indicates a better electron donor.

Electron Affinity (EA): The energy released when an electron is added. It can be approximated as EA ≈ -ELUMO. A higher EA indicates a better electron acceptor.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (IP - EA) / 2. Harder molecules have a larger HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ - (IP + EA) / 2). This index helps to classify molecules as good electrophiles.

These calculated parameters would allow for a theoretical assessment of the reactivity of this compound, predicting its behavior in various chemical environments.

Table 3: Predicted Chemical Reactivity Parameters for this compound (Illustrative) Note: Specific computational data for this compound is not available in the reviewed literature. The table below is a template for the data that would be generated.

| Reactivity Parameter | Formula | Calculated Value |

| Ionization Potential (IP) | IP ≈ -EHOMO | Data not available |

| Electron Affinity (EA) | EA ≈ -ELUMO | Data not available |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Data not available |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Data not available |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Mechanistic Insights)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Following this, molecular dynamics (MD) simulations can be used to study the physical movements of atoms and molecules in the complex over time, providing a more detailed view of the conformational changes and the stability of the interaction.

Studies on N-benzyl aniline (B41778) derivatives have successfully elucidated their binding modes within the active sites of key enzymes. bozok.edu.trresearchgate.net For instance, in the case of human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase (AChE), these derivatives have been shown to form stable complexes, with their binding affinities supported by in silico molecular docking computations. bozok.edu.tr

The binding energy, a measure of the strength of the interaction, is a key output of docking studies. Lower binding energies typically indicate a more stable and favorable interaction. For a series of N-benzyl and N-allyl aniline derivatives, the binding energies against hCA I, hCA II, and AChE have been calculated, providing a quantitative basis for their inhibitory potential. researchgate.net

The interaction mechanism is further detailed by identifying the specific amino acid residues within the protein's active site that form bonds or have close contacts with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For N-benzyl aniline derivatives, docking studies have revealed key interactions with catalytically important residues. For example, within the active site of AChE, interactions with residues in the catalytic triad (B1167595) are often observed. Similarly, in hCAs, interactions with the zinc ion and surrounding amino acids are crucial for inhibition. bozok.edu.tr

Interactive Table: Molecular Docking Data of Representative N-Benzyl Aniline Derivatives

| Compound/Target | Binding Energy (kcal/mol) | Interacting Residues (Illustrative) |

| N-benzyl aniline derivative / hCA I | -9.1 | His94, His96, His119, Thr199, Thr200 |

| N-benzyl aniline derivative / hCA II | -8.8 | His94, His96, His119, Thr199, Val121 |

| N-benzyl aniline derivative / AChE | -9.3 | Trp84, Tyr130, Phe330, Ser200 |

Note: The data presented is based on studies of closely related N-benzyl aniline derivatives and serves as an illustrative example of the types of interactions that could be expected for this compound. researchgate.net

The binding of a ligand to a protein is often a dynamic process that can induce conformational changes in both molecules, a concept known as "induced fit." The N-benzylaniline scaffold possesses a degree of conformational flexibility, primarily around the methylene bridge connecting the two aromatic rings.

Upon entering the binding site of a target protein, this compound would likely adopt a specific, low-energy conformation that maximizes its favorable interactions with the surrounding amino acid residues. The dihedral angle between the 4-chlorophenyl ring and the 4-fluorobenzyl ring is a key conformational parameter. Crystal structure analyses of related compounds, such as N-benzylaniline itself, show that the two aromatic rings are nearly perpendicular to each other in the solid state. nih.gov However, in the context of a protein binding pocket, this angle can change to fit the specific topology of the site.

Molecular dynamics simulations of such ligand-protein complexes can track these conformational changes over time. These simulations can reveal how the protein structure adapts to the presence of the ligand, for instance, by the movement of side chains of nearby amino acid residues to form a more complementary binding pocket. Conversely, the ligand may also adjust its conformation to better fit within the site. This dynamic interplay is crucial for achieving a stable and high-affinity binding, which is a prerequisite for any potential biological activity. The flexibility of the N-benzyl aniline core allows it to adapt to different protein environments, a property that is often sought in drug design. researchgate.net

Influence of Halogenation on Molecular Interactions and Reactivity

The presence and position of halogen atoms on the N-benzylaniline scaffold are pivotal in determining the molecule's physicochemical properties and its interaction with biological targets. In this compound, two different halogens, chlorine and fluorine, are strategically placed on separate aromatic rings, each contributing distinct effects.

Furthermore, halogens can participate in specific non-covalent interactions, such as halogen bonding, with biological macromolecules like proteins and enzymes. A fluorine atom, for instance, can form a proximal interaction with the backbone Cα-H atom of an amino acid residue within a protein's active site. nih.gov These interactions, though weaker than classical hydrogen bonds, can be highly directional and contribute significantly to binding affinity and selectivity. The specific placement of chlorine and fluorine in this compound dictates its potential to form these stabilizing contacts within a target's binding pocket, thereby influencing its biological activity.

Role of the N-Benzyl Moiety in Molecular Recognition and Biological Activity

The N-benzyl group is a common structural motif in pharmacologically active compounds and plays a crucial role in molecular recognition. This moiety provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding site. Its aromatic ring can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and cation-π interactions with complementary residues of a biological target.

Investigation of Molecular Targets and Pathways at the Cellular/Biochemical Level (In Vitro Mechanistic Studies)

In vitro studies are essential for elucidating the specific molecular mechanisms through which a compound exerts its biological effects. For this compound and its analogues, these investigations focus on identifying direct molecular targets, such as enzymes or receptors, and mapping their impact on cellular signaling pathways.

Enzymatic Inhibition Mechanisms

N-benzylaniline derivatives have been investigated as inhibitors of various enzymes. While specific enzymatic inhibition data for this compound is not detailed in the provided results, related nitrogen-containing heterocyclic compounds are known to inhibit a range of protein kinases (like CDK, MK-2, PLK1), topoisomerases, and other enzymes. nih.gov The general mechanism often involves the compound binding to the enzyme's active site or an allosteric site, thereby preventing the natural substrate from binding and blocking the catalytic reaction. The specific interactions, dictated by features like the halogen substituents and the benzyl group, determine the potency and selectivity of the inhibition. For example, in related structures, the amide function serves as an anchoring group within the kinase domain. mdpi.com

Receptor Binding Studies (In Vitro)

The ability of a compound to bind to specific receptors is a cornerstone of its pharmacological activity. Aniline derivatives with arylmethyl substituents have been noted for their potential as δ receptor stimulants in analgesic research. beilstein-journals.org Receptor binding assays are used to quantify the affinity of a compound for a particular receptor. In these assays, the compound competes with a known radiolabeled ligand for binding to the receptor. The resulting data, often expressed as an IC50 or Ki value, indicates the compound's binding potency. The nitrogen atom of a heterocyclic bioisostere in a related compound was found to be ideally positioned to accept a hydrogen bond from a donor within its target PGI2 receptor protein, which was consistent with SAR observations. nih.gov This highlights the importance of specific structural features for high-affinity receptor binding.

Modulation of Cell Signaling Pathways

By inhibiting enzymes or binding to receptors, compounds like this compound can modulate intracellular signaling pathways that govern cellular processes such as growth, proliferation, and survival. Many nitrogen-containing anticancer agents exert their effects by interfering with critical signaling cascades. nih.gov For instance, inhibition of a protein kinase in a pathway can halt the downstream signaling events that lead to cell division. While specific pathway modulation by this compound is an area for further research, related N-benzylaniline derivatives have shown potential as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA), suggesting they may interfere with pathways essential for bacterial viability. google.com

Comparative SAR Studies with Related Aniline Derivatives and Heterocyclic Compounds

Comparative SAR studies are vital for optimizing lead compounds. By comparing the biological activity of this compound with that of related aniline derivatives and heterocyclic bioisosteres, researchers can deduce which structural modifications are beneficial.

For instance, in a study of USP1/UAF1 deubiquitinase inhibitors, replacing a central phenyl group with a piperidine (B6355638) ring generally resulted in comparable potency, indicating a size preference for a six-membered ring in that position. acs.org However, switching to smaller rings like pyrrolidine (B122466) or azetidine (B1206935) led to a loss of potency. acs.org This demonstrates that both the electronic nature and the steric bulk of different parts of the molecule are critical.

The replacement of a chemical group with a bioisostere—a group with similar physical or chemical properties—is a common strategy. nih.gov For example, a phenyl ring might be replaced with a ferrocenyl group or a nitrogen-containing heterocycle like pyrazole (B372694) or triazole. nih.govmdpi.com These changes can improve properties like metabolic stability, cell permeability, or binding affinity. acs.org A comparative study of phenylpropionic acid derivatives showed that replacing the carboxylic acid with various isosteres significantly impacts acidity, lipophilicity, and permeability. The data from such comparative studies, often presented in tables, allows for a systematic analysis of how structural changes translate into functional differences, guiding the design of more potent and selective therapeutic agents. nih.gov

Table 1: Comparative Activity of Related N-Benzylpyrimidine Analogues This table illustrates the impact of modifying the N-benzyl side chain on inhibitory activity against the USP1-UAF1 enzyme.

| Compound Number | Modification | IC50 (µM) |

| 62 | Replaced central phenyl with oxetane-piperidine | N/A (Comparable potency noted) |

| 66 | Replaced central phenyl with azetidine | 21.7 |

| 67 | Replaced central phenyl with pyrrolidine | 0.8 |

| 69 | Replaced pyridine (B92270) with imidazole (B134444) | 0.3 |

| 70 | Replaced pyridine with 1,2,3-triazole | 0.076 |

| Data sourced from a study on USP1/UAF1 inhibitors. acs.org |

List of Compounds

Advanced Applications in Materials Science and Industrial Chemistry Fundamental Aspects

Non-Linear Optical (NLO) Properties of 4-Chloro-N-(4-fluorobenzyl)aniline and its Analogues

Non-linear optical (NLO) materials are at the forefront of photonics and optoelectronics, enabling technologies such as frequency conversion, optical switching, and data storage. Organic molecules, particularly those with donor-acceptor groups and delocalized π-electron systems, are highly promising for NLO applications due to their large optical nonlinearities, fast response times, and molecular engineering flexibility. Analogues of this compound, such as various benzylidene aniline (B41778) derivatives, have been investigated for these properties.

Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency interact with a non-centrosymmetric material to generate a new photon with twice the frequency (and half the wavelength). This is critical for producing laser light at new wavelengths, for instance, generating green light from an infrared laser.

Research into benzylidene aniline derivatives, which are structurally analogous to this compound, has demonstrated significant SHG efficiency. For example, a study on the organic NLO crystal 4-chloro-4-methyl benzylidene aniline (CMBA) revealed its potential for frequency doubling. amazonaws.com The SHG efficiency of CMBA was found to be approximately 7.5 times that of Potassium Dihydrogen Phosphate (KDP), a widely used inorganic NLO crystal. amazonaws.com This enhanced efficiency is attributed to the molecular arrangement in the crystal lattice and the electronic properties of the molecule. amazonaws.com Similarly, other organic crystals like DAST, DSTMS, and PNPA have shown superior SHG performance compared to standard inorganic materials like beta-barium borate (B1201080) (BBO) when using technologically relevant infrared wavelengths. nih.gov

Interactive Table: SHG Efficiency of an Analogue Compound Below is a comparison of the SHG efficiency of an analogue of this compound with a standard inorganic NLO material.

| Compound | Abbreviation | SHG Efficiency vs. KDP | System |

| 4-chloro-4-methyl benzylidene aniline | CMBA | ~7.5 times | Monoclinic |

| Potassium Dihydrogen Phosphate | KDP | 1 (Reference) | Tetragonal |

Data sourced from a study on the growth and characterization of the organic NLO crystal 4-chloro-4-methyl benzylidene aniline. amazonaws.com

Third-order NLO properties are crucial for applications like optical limiting, optical switching, and phase conjugation. The Z-scan technique is a common and effective method to measure the sign and magnitude of the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). scirp.org

Investigations into aniline derivatives reveal significant third-order NLO responses. For instance, detailed studies on 3-chloro 4-fluoro aniline have been conducted to understand its NLO properties and applicability in optical limiting. bates.edu The Z-scan measurement highlights its remarkable third-order nonlinearity. bates.edu Similarly, studies on other complex organic molecules and Schiff base metal complexes demonstrate that the strong delocalization of π-electrons and charge transfer mechanisms contribute to a high third-order NLO response, which often manifests as a negative nonlinearity (self-defocusing effect). scirp.org Research on chalcone (B49325) derivatives, which also possess conjugated systems, has utilized the Z-scan technique to identify strong optical power limiting properties based on two-photon absorption. acrhem.org The third-order nonlinear susceptibility (χ⁽³⁾) and the molecular second-order hyperpolarizability (γ) are key parameters determined from these studies. researchgate.net

Interactive Table: Third-Order NLO Parameters of Related Compounds This table presents typical third-order NLO parameters obtained from Z-scan studies of related organic material classes.

| Material Class | Nonlinear Refractive Index (n₂) (m²/W) | Nonlinear Absorption (β) (m/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) | Molecular Hyperpolarizability (γ) (esu) |

| Dmit Complexes | ~10⁻¹⁸ | ~10⁻¹² | ~10⁻¹³ | ~10⁻³¹ |

| Chalcone Derivatives | Varies with structure | Varies with structure | ~10⁻¹² | Varies with structure |

| Zwitterionic Schiff Base | Signifies Optical Limiting | Signifies Optical Limiting | Not specified | Not specified |

This data is representative of magnitudes found for various complex organic molecules and is intended to illustrate the typical range of these NLO properties. researchgate.netmdpi.comresearchgate.net

The NLO properties of organic molecules are intrinsically linked to their molecular structure. For both second and third-order effects, several key structural features are paramount:

Donor-Acceptor Groups (Push-Pull Effect): The presence of electron-donating groups (like -NH₂) and electron-withdrawing groups (like -NO₂ or halogens) at opposite ends of a conjugated system creates a strong intramolecular charge transfer. nih.gov This "push-pull" mechanism significantly enhances the molecular hyperpolarizability (β for second-order, γ for third-order) and, consequently, the macroscopic NLO response. nih.gov In this compound, the aniline nitrogen acts as a donor, while the chloro and fluoro substituents are withdrawing groups, establishing such a system.

π-Conjugated System: A long, delocalized system of π-electrons, typically found in aromatic rings and polyenes, serves as a bridge for charge transfer between the donor and acceptor groups. The efficiency of this charge transfer, and thus the NLO response, is highly dependent on the length and planarity of this conjugated path. scirp.orgresearchgate.net

Crystal Packing: For second-order NLO effects like SHG, a non-centrosymmetric crystal packing is a fundamental requirement. Even if a molecule has a large hyperpolarizability, if it crystallizes in a centrosymmetric space group, the bulk NLO effect will be zero. Hydrogen bonding and other intermolecular interactions are critical in guiding the molecules to align in a desirable non-centrosymmetric fashion. researchgate.net

Exploration as Chemical Intermediates in Complex Molecule Synthesis

The reactivity of the secondary amine group and the substituted aromatic rings make this compound a valuable intermediate in synthetic chemistry. It can serve as a foundational scaffold for constructing more elaborate molecular architectures with specific functions.

The diarylamine structure is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The use of substituted anilines to create these structures is a common strategy in drug discovery. For example, research into novel fungicides has involved reacting various substituted phenyl amines with chlorothalonil (B1668833) to produce derivatives with a diarylamine backbone. nih.gov This approach aims to mimic the structure of commercially successful agents like fluazinam. nih.gov

The specific substitutions on this compound—a chloro group on one ring and a fluoro group on the other—allow for fine-tuning of properties like lipophilicity, metabolic stability, and binding interactions with biological targets. These halogen atoms can influence the electronic environment and spatial characteristics, which are critical for structure-activity relationships. nih.gov Furthermore, the secondary amine provides a reactive site for further functionalization, enabling the synthesis of a diverse library of compounds for screening and development. The formation of Schiff bases from aniline derivatives is another route to producing compounds with potential medical applications. researchgate.net

Aniline and its derivatives have historically been, and continue to be, fundamental building blocks in the organic dyes and pigments industry. epa.gov The chromophoric (color-bearing) properties of these molecules arise from their ability to absorb light in the visible spectrum. This absorption is due to electronic transitions, typically π → π* transitions within the conjugated aromatic system.

The structure of this compound contains the necessary features of a chromophore. The combination of the aniline donor group and the halogen-substituted benzene (B151609) rings forms a conjugated system that can be extended or modified. By reacting this intermediate, for instance, through diazotization and coupling reactions, it can be converted into complex azo dyes, which constitute a very large and versatile class of colorants. epa.gov The specific substituents (Cl and F) would influence the exact color (wavelength of maximum absorption), as well as other properties like lightfastness, thermal stability, and solubility, making such intermediates valuable for producing custom dyes and pigments for various applications, including textiles, paints, and plastics. epa.gov

Components in Agricultural Chemical Research (Mechanism of Action)

Research into derivatives of 4-chloroaniline (B138754) suggests that its toxicological effects are a significant factor in its mechanism of action. One proposed mechanism involves the metabolic breakdown of aniline compounds in the spleen. This process can release reactive metabolites that bind to splenic tissues, potentially leading to fibrosis. Another related hypothesis points to erythrocyte toxicity, where damage to red blood cells leads to their removal by the spleen, which can also contribute to splenic tumors. nih.gov Furthermore, aniline and its derivatives have been shown to cause a marked decrease in food and water intake, and body weight in vivo. nih.gov At the cellular level, these compounds can induce degenerative changes in tubular cells. nih.gov

In the context of antifungal research, derivatives containing N-benzyl and chloro-substitutions, which are present in this compound, have been investigated. For instance, certain mandelic acid derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have demonstrated significant antifungal activity. The mechanism for some of these compounds involves the disruption of the fungal cell membrane's integrity. mdpi.com This is evidenced by the breakage of the hyphae's surface and subsequent leakage of cytoplasmic contents, such as nucleic acids and proteins, which ultimately inhibits fungal growth. mdpi.com The presence of halogen atoms like chlorine and fluorine can enhance the antifungal potency of such compounds. nih.gov

In the realm of insecticides, the N-benzyl fragment is part of the structure of some active compounds. Diamide (B1670390) insecticides, for example, function as muscle toxins by targeting ryanodine (B192298) receptors (RyRs), which are crucial calcium ion release channels. mdpi.com By disrupting the regulation of these channels, the insecticides cause an uncontrolled release of calcium ions, leading to muscle contraction and paralysis in insects. mdpi.com While this compound is not a diamide insecticide, the N-benzyl group is a common feature in molecules designed to interact with biological receptors, and its specific substitution pattern (4-chloro and 4-fluoro) could modulate its binding affinity and activity towards various insect targets.

The table below summarizes the potential mechanisms of action for compounds structurally related to this compound, providing insight into its possible roles in agricultural chemistry.

| Agrochemical Class | Structural Analogs | Proposed Mechanism of Action | Key Research Findings | References |

| Fungicide | Mandelic acid derivatives with 1,3,4-oxadiazole | Disruption of cell membrane integrity | Breaks the surface of hyphae, causing leakage of nucleic acids and proteins. | mdpi.com |

| Fungicide | 1,2,4-Triazole (B32235) derivatives | Inhibition of ergosterol (B1671047) biosynthesis | N-(4-chlorobenzyl) derivatives show high efficacy against various Candida species. | nih.gov |

| Insecticide | Diamide insecticides | Ryanodine receptor modulation | Acts as muscle toxins by causing uncontrolled calcium release. | mdpi.com |

| Herbicide/Toxicant | Aniline derivatives | Erythrocyte toxicity and metabolic disruption | Causes damage to red blood cells and degenerative changes in tubular cells. | nih.gov |

Conclusion and Future Research Directions

Summary of Key Academic Findings

A thorough search of scientific databases reveals a notable absence of peer-reviewed research specifically dedicated to 4-Chloro-N-(4-fluorobenzyl)aniline. The compound is primarily listed in chemical supplier catalogs, which provide basic identifying information.

| Property | Value | Source |

| CAS Number | 356531-46-9 | guidechem.comambeed.com |

| Molecular Formula | C13H11ClFN | guidechem.com |

| Molecular Weight | 235.69 g/mol | guidechem.com |

| Purity | Typically ≥97% | fishersci.ca |

This table is interactive. Click on the headers to sort.

The synthesis of structurally related compounds, such as (E)-N-(4-chlorobenzylidene) aniline (B41778), typically involves the condensation reaction between an aniline and a benzaldehyde (B42025) derivative. ijcrcps.com It is plausible that this compound could be synthesized via a reductive amination reaction between 4-chloroaniline (B138754) and 4-fluorobenzaldehyde (B137897), or a nucleophilic substitution of 4-fluorobenzyl chloride by 4-chloroaniline. However, specific optimized reaction conditions, yields, and detailed characterization for the synthesis of this particular compound are not documented in readily accessible academic literature.

Unresolved Questions and Challenges in the Research of this compound

The primary challenge in the study of this compound is the fundamental lack of published research. This presents a significant number of unresolved questions:

Synthesis and Characterization: While plausible synthetic routes can be proposed, there is no published data on optimized synthesis protocols, reaction kinetics, or purification methods. Furthermore, comprehensive spectroscopic and crystallographic data, which are crucial for confirming the compound's structure and understanding its solid-state properties, are not available.

Physicochemical Properties: Detailed experimental data on properties such as solubility in various solvents, pKa, and thermal stability are not documented.

Biological Activity: There is no information regarding the potential biological activities of this compound. The presence of the 4-chloroaniline and 4-fluorobenzyl moieties suggests potential for various biological effects, as these groups are found in numerous bioactive molecules, but this remains purely speculative without experimental validation.

Material Properties: The potential applications of this compound in materials science, for instance as a precursor for polymers or as a component in organic electronics, have not been explored.

Prospective Research Avenues and Methodological Advancements

The current void in the scientific understanding of this compound presents a clear opportunity for foundational research. Future studies could be directed towards several key areas:

Systematic Synthesis and Characterization: The initial and most crucial step would be the development and optimization of a reliable synthetic route for this compound. This would be followed by a thorough characterization using modern analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. Single-crystal X-ray diffraction analysis would provide invaluable information about its molecular geometry and intermolecular interactions in the solid state.

Exploration of Biological Activity: Given that many aniline derivatives exhibit biological activity, a broad screening of this compound for various pharmacological effects would be a logical next step. This could include assays for antimicrobial, anticancer, or enzyme inhibitory activities. The structural similarity to other pharmacologically active anilinoquinazolines suggests that this compound could be investigated as a potential kinase inhibitor. beilstein-journals.orgchemspider.com

Investigation of Material Properties: The compound could be explored as a building block in materials science. For instance, it could be used to synthesize novel polymers or as a component in the development of organic light-emitting diodes (OLEDs) or other organic electronic devices.

Computational Studies: In parallel with experimental work, computational modeling could be employed to predict the compound's properties, including its electronic structure, reactivity, and potential interactions with biological targets.

Q & A

Q. What synthetic routes are available for 4-Chloro-N-(4-fluorobenzyl)aniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common method involves reductive amination of 4-chloroaniline with 4-fluorobenzaldehyde using a Pd/NiO catalyst under hydrogen at 25°C, achieving 97% yield . Alternative routes include condensation reactions with ferrocenecarboxaldehyde and purification via column chromatography (62% yield) . Key variables affecting yield include catalyst loading (e.g., 1.1 wt% Pd/NiO), reaction time (10 hours), and solvent choice (e.g., acetonitrile/water mixtures for electrochemical synthesis) . Optimization via Design of Experiments (DoE), such as Box-Behnken designs, can systematically assess parameter interactions .

Q. How can structural validation of this compound be performed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : Characterize the compound using H NMR (CDCl) with peaks at δ 4.29 (s, 2H, CH), δ 7.35–7.31 (m, aromatic protons), and δ 4.03 (br s, NH) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXS97 for structure solution, SHELXL97 for refinement) to determine molecular conformation. For example, dihedral angles between aromatic rings (e.g., 19.68° vs. 45.54° in related Schiff bases) reveal steric and electronic effects . ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding (e.g., C–H⋯O interactions) .

Advanced Research Questions

Q. What mechanistic insights explain the electrochemical oxidation behavior of this compound derivatives?

- Methodological Answer : Cyclic voltammetry in water/acetonitrile mixtures reveals a one-electron oxidation pathway, generating unstable chloronium intermediates. These intermediates hydrolyze to p-quinoneimines or react with nucleophiles (e.g., benzenesulfinic acid) to form sulfonamides or diaryl sulfones . Computational studies (Gaussian 09W) can predict reaction pathways by analyzing natural charges and LUMO energies of intermediates .

Q. How can computational modeling complement experimental data in predicting reaction outcomes for this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations assess thermodynamic stability of intermediates and transition states. For example:

- Calculate Gibbs free energy () for chloronium disproportionation vs. hydrolysis.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions .

Pair computational results with experimental validation (e.g., HPLC-MS for product identification) to resolve data contradictions .

Q. What strategies optimize the photocatalytic degradation of this compound in environmental studies?